REACTION_CXSMILES
|
[CH:1]1[C:6]([O:7][CH2:8][C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]([C:13]([NH:15][CH2:16][CH:17]2[NH:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:14])=[C:3]([O:23][CH2:24][C:25]([F:28])([F:27])[F:26])[CH:2]=1.[C:29]([OH:32])(=[O:31])[CH3:30].CCCCCC>C(O)(C)C>[CH3:30][C:29]([OH:32])=[O:31].[CH:1]1[C:6]([O:7][CH2:8][C:9]([F:12])([F:10])[F:11])=[CH:5][C:4]([C:13]([NH:15][CH2:16][CH:17]2[NH:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:14])=[C:3]([O:23][CH2:24][C:25]([F:27])([F:26])[F:28])[CH:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 20–25° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with hexane (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
The damp cake was dried in vacuum for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)O.C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |